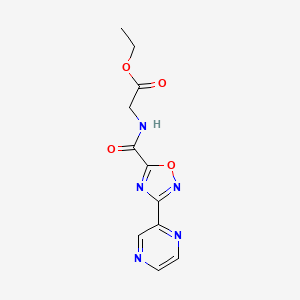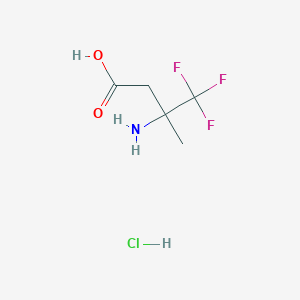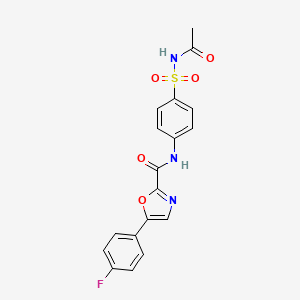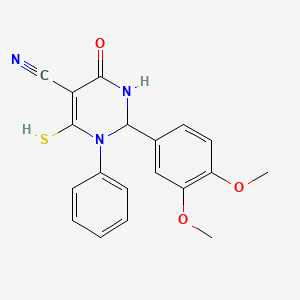![molecular formula C10H8ClN3O B2512638 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-80-4](/img/structure/B2512638.png)
4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of unsubstituted and methyl- or chlorine-substituted aromatic amine with formaldehyde . This process usually requires acid catalysis . For example, 2-Chloro-4-(o-chloroanilino-methyl)-phenylamine could be formed by isomeric rearrangement of N, N ′-bis-(2-chlorophenyl)-methane diamine over HY zeolite .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one” are not fully detailed in the search results. It is known that the compound is not soluble in water .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one and similar compounds have been synthesized and studied for their structural properties. For instance, a study described the synthesis of spiro-fused pyrazolones, where a hydroxylamine reaction with 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles led to compounds mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones (Holzer et al., 2003). These compounds were further treated to produce triazaspiro[2.4]hepta-1,6-dien-4-ones, with their structure confirmed by single-crystal X-ray analysis and NMR spectroscopy.
Spectroscopic and Computational Studies
- Studies have also focused on the spectroscopic and computational analysis of pyrazolone derivatives. A research paper investigated the structure of 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, determining that they exist predominantly in a specific tautomeric form with intramolecular hydrogen bonding (Rockley & Summers, 1981). Another study synthesized pyrazole derivatives with 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, performing quantum mechanical calculations and testing for antibacterial and antitumor properties (Hamama et al., 2012).
Crystallographic Analysis
- Crystallographic analysis of these compounds provides insights into their molecular geometry and potential applications. For example, a study of (4Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one revealed detailed information about its crystal packing and molecular conformation stabilized by intramolecular hydrogen bonding (Chi et al., 2009).
Mass Spectral Analysis
- Mass spectral analysis of these compounds, including fragmentation patterns, is another key area of research. This helps in understanding the stability and reactivity of these molecules under different conditions. A study elucidated the mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one derivatives, identifying the principal fragmentation routes and minor routes involving the loss of various groups (Keats et al., 1982).
Biological and Pharmacological Investigations
- While excluding specific drug use and side effects, there's research investigating the broader biological activities of these compounds. For instance, studies have explored their potential antibacterial, antitumor, and antimalarial activities. These applications are derived from their unique structural and chemical properties, making them candidates for further pharmaceutical development (Al-Adiwish et al., 2017).
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-1-3-9(4-2-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJRNKWSPGTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CNNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)
![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)

![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)

![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)



![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)


